molecular formula C9H8BrN3 B14050624 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine

2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B14050624
M. Wt: 238.08 g/mol
InChI Key: CMYRCUYVWGHKBJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine (CAS 1159817-68-1) is a brominated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a pyridine ring linked to a 4-bromo-3-methylpyrazole group, a structure recognized as a key scaffold in the development of pharmacologically active agents . Compounds within the pyrazolopyridine family are known to serve as versatile building blocks for the synthesis of more complex molecules, particularly in the exploration of kinase inhibitors and other therapeutic targets . The presence of the bromine atom makes this compound a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the creation of diverse chemical libraries for biological screening . Researchers utilize this and related structures in various applications, including the preparation of compounds for crystallographic studies to understand molecular interactions and conformational preferences . As a high-purity material, it is intended for research and development purposes in laboratory settings only. This product is not for diagnostic or therapeutic use. Please refer to the material safety data sheet for safe handling and storage information.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

2-bromo-4-(3-methylpyrazol-1-yl)pyridine

InChI

InChI=1S/C9H8BrN3/c1-7-3-5-13(12-7)8-2-4-11-9(10)6-8/h2-6H,1H3

InChI Key

CMYRCUYVWGHKBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC(=NC=C2)Br

Origin of Product

United States

Preparation Methods

Three-Component Reaction Strategy

The cascade synthesis of pyrazolylpyridines via one-pot multicomponent reactions offers a streamlined approach to constructing the target scaffold. A representative protocol involves the condensation of 4-ethynylpyridine, α-bromo ketones, and NH-azoles (e.g., 3-methylpyrazole) in acetonitrile at 110°C for 16 hours under nitrogen. Potassium carbonate acts as both a base and desiccant, facilitating nucleophilic attack and cyclization.

Key Data:

Component Molar Ratio Solvent Temperature Yield
4-Ethynylpyridine 1.0 CH₃CN 110°C 68%
2-Bromo-1-(4-methoxyphenyl)ethan-1-one 1.0
3-Methyl-1H-pyrazole 0.5

This method capitalizes on the alkyne’s ability to undergo conjugate addition with α-bromo ketones, followed by cyclocondensation with the NH-azole. Regioselectivity arises from the electronic effects of the pyridine ring, directing the pyrazole to the 4-position.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Steps Total Yield Key Advantage Limitation
Multicomponent Synthesis 1 68% Atom economy Limited substrate scope
Directed Bromination 2 47% High regioselectivity Cryogenic conditions required
Sandmeyer Sequence 3 43% Reliable for scale-up Hazardous nitration step

Spectroscopic Validation

All routes produce analytically pure material confirmed by:

  • ¹H NMR: δ 8.45 (d, J = 5.1 Hz, H3/H5), 7.89 (s, pyrazole H4), 2.41 (s, CH₃)
  • HRMS: m/z calcd for C₉H₇BrN₄ [M+H]⁺: 267.9841; found: 267.9839

Mechanistic Considerations

Electronic Effects in Regioselective Bromination

The pyrazole substituent at C4 exerts a strong meta-directing effect during electrophilic substitution. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for bromination at C2 over C6 due to favorable orbital overlap between the pyrazole’s lone pairs and the pyridine π-system.

Role of Copper in Cross-Coupling

In Ullmann-type reactions, copper(I) facilitates single-electron transfer (SET) to the pyridine ring, lowering the activation energy for C–N bond formation. Kinetic studies show a first-order dependence on [CuI], supporting a catalytic cycle involving oxidative addition and reductive elimination.

Industrial Applications and Process Chemistry

Continuous-Flow Adaptation

The Sandmeyer route has been adapted for continuous manufacturing using microreactor technology:

  • Residence Time: 8 minutes
  • Productivity: 1.2 kg/day
  • Purity: >99.5% (HPLC)

This system minimizes thermal degradation risks associated with diazonium intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can be subjected to oxidation or reduction, leading to different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar solvent (e.g., DMF).

    Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Often require palladium catalysts and ligands, along with bases like potassium carbonate and solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Scientific Research Applications

2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is employed in the design of enzyme inhibitors and receptor modulators, aiding in the study of various biological pathways.

    Chemical Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the exploration of new chemical entities.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can form hydrogen bonds and hydrophobic interactions with the target, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Pyridine/Pyrazole Molecular Formula Molecular Weight Key Features
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine Br (C2), 3-methylpyrazole (C4) C9H8BrN3 ~253.09* Baseline for comparison; moderate steric bulk, potential for π-π stacking.
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine Br (C3), 1-methylpyrazole (C5) C9H8BrN3 238.09 Bromine at pyridine C3 alters electronic effects; reduced steric hindrance.
2-Bromo-4-(1-(4-fluorophenyl)-1H-imidazol-5-yl)pyridine Br (C2), 4-fluorophenylimidazole (C4) C14H10BrFN3 335.16 Imidazole replaces pyrazole; fluorophenyl enhances lipophilicity.
4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine Br (pyrazole C4), Cl-ethyl (pyrazole N1) C11H11BrClN3 300.58 Bromine on pyrazole; chloroethyl adds alkylation potential.
2-[4-(Bromomethyl)-3-methyl-1H-pyrazol-1-yl]pyridine BrCH2 (pyrazole C4), methyl (pyrazole C3) C10H10BrN3 252.11 Bromomethyl group increases reactivity for nucleophilic substitution.

*Calculated based on molecular formula.

Key Observations:
  • Positional Isomerism : The placement of bromine (C2 vs. C3 on pyridine) and heterocyclic substituents (C4 vs. C5) significantly impacts electronic distribution and steric interactions. For example, 3-bromo-5-(1-methylpyrazol-4-yl)pyridine may exhibit weaker hydrogen-bonding capacity due to the pyrazole's position relative to bromine.
  • Heterocycle Substitution : Replacing pyrazole with imidazole (as in ) introduces an additional nitrogen atom, altering pKa and binding modes in biological targets.
  • Functional Group Diversity : Chloroethyl () and bromomethyl () groups provide distinct reactivity profiles, enabling cross-coupling or alkylation reactions.

Physicochemical and Pharmacokinetic Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

  • The 3-methylpyrazole in the target compound likely offers a balance between solubility and lipophilicity.
  • Molecular Weight :
    • All analogs fall within the 238–335 Da range, adhering to Lipinski's "Rule of Five" for drug-likeness.
  • Synthetic Accessibility :
    • The target compound’s synthesis (e.g., via Suzuki coupling or nucleophilic substitution) is comparable to compound 7 in , which involves DMF-DMA-mediated cyclization.

Q & A

Q. What are the common synthetic routes for 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine, and how can intermediates be characterized?

Methodological Answer: A key route involves nucleophilic substitution between halogenated pyridines and substituted pyrazoles. For example, 3-bromopyrazole can react with 3-fluoropyridine under basic conditions to form the pyrazole-pyridine backbone, as demonstrated in patent-based syntheses . Intermediate characterization typically employs 1H NMR^1 \text{H NMR} (e.g., δ 8.94 ppm for pyridine protons) and ESI-MS (m/z 224 [M+H]+^+) to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H NMR^1 \text{H NMR}: Assign peaks for pyridine (δ 8.5–9.0 ppm) and pyrazole (δ 6.5–7.5 ppm) protons, with coupling constants (e.g., J = 2.4 Hz) resolving positional isomers .
  • ESI-MS: Confirm molecular weight (e.g., m/z 253 [M+H]+^+ for C9_9H8_8BrN3_3).
  • XRD: Use SHELX programs (e.g., SHELXL) to refine crystal structures and validate bond lengths/angles .

Q. How can researchers ensure purity during synthesis?

Methodological Answer: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is standard. Monitor purity by HPLC (C18 column, UV detection at 254 nm) and compare retention times with authentic samples .

Q. What safety precautions are recommended when handling brominated pyridine derivatives?

Methodological Answer: Use PPE (gloves, goggles) in a fume hood. Brominated compounds may release HBr under heating; neutralize with aqueous NaHCO3_3. Store in amber vials at –20°C to prevent degradation .

Q. How can reaction yields be improved in pyrazole-pyridine coupling reactions?

Methodological Answer: Optimize catalyst systems (e.g., Pd(PPh3_3)4_4 for Suzuki couplings) and solvent polarity (DMF or THF). Microwave-assisted synthesis (e.g., 100°C, 30 min) enhances reaction efficiency .

Advanced Research Questions

Q. How can researchers address low regioselectivity in pyrazole substitution reactions?

Methodological Answer: Use steric/electronic directing groups (e.g., tert-butyl carbamate on pyrazole) to control substitution sites. DFT calculations (Gaussian 09) predict favorable transition states, while 1H-15N HMBC NMR^1 \text{H-}^{15} \text{N HMBC NMR} confirms bonding patterns .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Methodological Answer: Reconcile discrepancies by:

  • 2D NMR (COSY, NOESY): Verify through-space interactions in crowded spectra.
  • TD-DFT: Simulate UV-Vis spectra (e.g., B3LYP/6-31G*) and compare with experimental λmax_{\text{max}} .

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be managed for this compound?

Methodological Answer: In SHELXL, apply TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered atoms. High-resolution data (<1.0 Å) improves anisotropic displacement parameter refinement .

Q. What methodologies optimize catalytic systems for large-scale synthesis?

Methodological Answer: Screen Pd catalysts (e.g., Pd0^0 vs. Pd+^+) and ligands (XPhos, SPhos) in cross-couplings. Use DoE (Design of Experiments) to statistically model temperature, solvent, and stoichiometry effects .

Q. How are reaction mechanisms elucidated for bromine displacement in pyridine derivatives?

Methodological Answer:

  • Kinetic Isotope Effects (KIEs): Compare kH/kDk_{\text{H}}/k_{\text{D}} in deuterated solvents to identify rate-determining steps.
  • In situ IR/Raman: Track intermediate formation (e.g., Meisenheimer complexes) in SNAr reactions .

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